Ethyl 4-formyl-4-methylpiperidine-1-carboxylate

Vue d'ensemble

Description

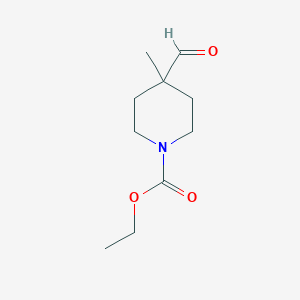

Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by a piperidine ring substituted with a formyl group and a methyl group at the 4-position, and an ethyl ester group at the 1-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-4-methylpiperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.

Formylation: The piperidine ring is formylated at the 4-position using a formylating agent such as formic acid or formamide.

Methylation: The 4-position is also methylated using a methylating agent like methyl iodide.

Esterification: The final step involves esterification of the carboxyl group at the 1-position with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-formyl-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products

Oxidation: 4-methylpiperidine-1,4-dicarboxylic acid.

Reduction: Ethyl 4-hydroxymethyl-4-methylpiperidine-1-carboxylate.

Substitution: Ethyl 4-formyl-4-methylpiperidine-1-carboxamide.

Applications De Recherche Scientifique

While specific applications of ethyl 4-formyl-4-methylpiperidine-1-carboxylate are not detailed in the provided search results, the search results do highlight the applications of related compounds, which can provide insight into the potential uses of the target compound.

Note: The search results do not provide direct information about this compound. Therefore, the following information is inferred from related compounds and may not directly apply.

Potential Applications Based on Piperidine Derivatives

Piperidine derivatives, in general, are important in medicinal chemistry . They are frequently used as building blocks for synthesizing pharmaceuticals with a variety of biological activities .

Applications of Piperidine Derivatives:

- Inhibitors: Piperidine derivatives have been researched as inhibitors of Staphylococcus aureus and Escherichia coli enoyl-ACP reductase .

- GABAA Receptor Agonists: These compounds can act as GABAA receptor agonists .

- DNA-Binding Subunits: Piperidines can be employed as water-soluble DNA-binding subunits for analogs of cytotoxic antibiotics .

- Pharmaceuticals: They are used in the synthesis of tricyclic pharmaceuticals .

- 5-HT3 Antagonists: Piperidine derivatives can also function as 5-HT3 antagonists .

- Antiproliferative Agents: Ethyl 4-[4-(4-substituted)phenyl]piperidine-1-carboxylates have shown antiproliferative effects .

Synthesis Methods and Intermediates

Ethyl 4-piperidinecarboxylate compounds can be created through various methods, including cyclization reactions using sodium hydride . These compounds are valuable as pharmaceutical intermediates because their carbonyl and ester groups can be easily modified or combined with other functional groups .

Mécanisme D'action

The mechanism of action of ethyl 4-formyl-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing the active form of the compound that interacts with cellular pathways.

Comparaison Avec Des Composés Similaires

Ethyl 4-formyl-4-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-formylpiperidine-1-carboxylate: Lacks the methyl group at the 4-position, resulting in different chemical reactivity and biological activity.

Mthis compound: Contains a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

4-Formyl-4-methylpiperidine-1-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its versatility in drug design. The presence of the formyl and carboxylate groups enhances its reactivity and potential interactions with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | FaDu (hypopharyngeal) | TBD |

| Reference Drug (Bleomycin) | FaDu | TBD |

2. Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Compounds that inhibit acetylcholinesterase (AChE) are crucial for enhancing cholinergic transmission. This compound has been evaluated for its AChE inhibitory activity, showing promising results compared to established drugs like donepezil .

Table 2: AChE Inhibition Comparison

| Compound | AChE Inhibition (%) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Donepezil | TBD | Standard |

3. Anti-inflammatory Properties

The anti-inflammatory potential of piperidine derivatives is well-documented, with some compounds exhibiting significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This compound's structural features may contribute to its ability to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases .

Table 3: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Indomethacin | 9.17 | TBD |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Neurotransmitter Modulation : By inhibiting AChE, the compound may enhance acetylcholine levels, thereby improving cognitive function.

- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.

- Inflammatory Pathway Regulation : The inhibition of COX enzymes suggests potential use in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

- Cytotoxicity Studies : A study demonstrated that specific piperidine derivatives induced significant cytotoxicity in various cancer cell lines, highlighting their potential as anticancer agents .

- Neuroprotective Effects : Research on AChE inhibitors has shown that modifications to the piperidine structure can enhance neuroprotective effects against neurodegenerative diseases .

- Anti-inflammatory Activity : Compounds similar to this compound have been shown to inhibit inflammatory responses effectively, indicating their therapeutic potential in managing chronic inflammatory diseases .

Propriétés

IUPAC Name |

ethyl 4-formyl-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-3-14-9(13)11-6-4-10(2,8-12)5-7-11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJGRMNQJIINDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.